

Reproducibility of published research findings on pegaptanib sodium's efficacy

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Pegaptanib Sodium Efficacy: A Comparative Analysis of Published Research

A comprehensive review of the reproducibility and comparative effectiveness of pegaptanib sodium in the treatment of neovascular age-related macular degeneration (nAMD).

This guide provides a detailed comparison of the efficacy of **pegaptanib sodium** with other common anti-VEGF therapies for neovascular age-related macular degeneration (nAMD). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on published clinical trial data.

Pegaptanib sodium, a pegylated anti-vascular endothelial growth factor (VEGF) aptamer, specifically targets the VEGF-A165 isoform, a key contributor to angiogenesis and vascular permeability in nAMD.^{[1][2]} This guide will delve into the quantitative outcomes of pivotal clinical trials, compare its performance against other anti-VEGF agents like ranibizumab, bevacizumab, and aflibercept, and provide detailed experimental protocols for the cited studies.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from major clinical trials for **pegaptanib sodium** and its alternatives. The primary endpoint in these trials was the proportion of patients losing fewer than 15 letters of visual acuity from baseline at 52 or 54 weeks.

Pegaptanib Sodium (VISION Trial)	0.3 mg Pegaptanib	Sham Injection
Proportion of patients losing <15 letters at 54 weeks	70%	55%
Mean change in visual acuity at 54 weeks (letters)	-	-
Proportion of patients gaining ≥15 letters at 54 weeks	6%	2%

Data from the VEGF Inhibition Study in Ocular Neovascularization (VISION) trial.[3][4]

Ranibizumab (MARINA and ANCHOR Trials)	0.5 mg Ranibizumab (MARINA)	Sham Injection (MARINA)	0.5 mg Ranibizumab (ANCHOR)	Verteporfin PDT (ANCHOR)
Proportion of patients losing <15 letters at 12 months	94.6%	62.2%	96.4%	64.3%
Mean change in visual acuity at 12 months (letters)	+7.2	-10.4	+11.3	-9.5
Proportion of patients gaining ≥15 letters at 12 months	33.8%	5.0%	40.3%	5.6%

Data from the Minimally Classic/Occult Trial of the Anti-VEGF Antibody Ranibizumab in the Treatment of Neovascular AMD (MARINA) and the Anti-VEGF Antibody for the Treatment of Predominantly Classic Choroidal Neovascularization in AMD (ANCHOR) trials.[5][6][7]

Aflibercept (VIEW 1 and VIEW 2 Trials)	2 mg Aflibercept (every 8 weeks)	0.5 mg Ranibizumab (every 4 weeks)
Proportion of patients maintaining vision (<15 letters lost) at 52 weeks	95.1% (VIEW 1) / 95.6% (VIEW 2)	94.4% (VIEW 1 & 2)
Mean change in visual acuity at 52 weeks (letters)	+8.4 (Integrated data)	+8.7 (Integrated data)

Data from the VEGF Trap-Eye: Investigation of Efficacy and Safety in Wet AMD (VIEW 1 and VIEW 2) trials.[8]

Bevacizumab (Various Studies)	1.25 mg Bevacizumab
Proportion of patients with stable vision (<15 letters lost) at 12 months	87.9%
Mean change in visual acuity at 12 months (letters)	+3.1
Proportion of patients gaining ≥15 letters at 12 months	28.6%

Data from a retrospective service evaluation. It is important to note that direct comparisons with pivotal trial data should be made with caution due to differences in study design.[9]

Experimental Protocols

VISION Trial (Pegaptanib Sodium)

- Study Design: Two concurrent, multicenter, randomized, double-masked, sham-controlled studies.[3][10]

- Participants: Patients with subfoveal choroidal neovascularization (CNV) secondary to AMD, including all angiographic subtypes.[11]
- Intervention: Intravitreal injections of **pegaptanib sodium** (0.3 mg, 1.0 mg, or 3.0 mg) or sham injections administered every 6 weeks for 48 weeks.[12]
- Primary Outcome: Proportion of patients losing fewer than 15 letters of visual acuity from baseline at 54 weeks.[3]

MARINA and ANCHOR Trials (Ranibizumab)

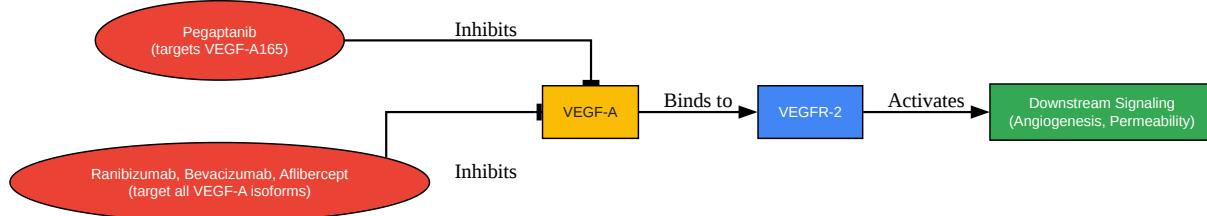
- Study Design: Both were multicenter, randomized, double-masked trials. MARINA was sham-controlled, while ANCHOR was active-controlled (verteporfin PDT).[13][14]
- Participants:
 - MARINA: Patients with minimally classic or occult with no classic CNV.[6]
 - ANCHOR: Patients with predominantly classic subfoveal CNV.[15]
- Intervention: Monthly intravitreal injections of ranibizumab (0.3 mg or 0.5 mg) or sham injections (MARINA) or verteporfin PDT (ANCHOR) for 24 months.[6][7]
- Primary Outcome: Proportion of patients losing fewer than 15 letters of visual acuity from baseline at 12 months.[6][15]

VIEW 1 and VIEW 2 Trials (Aflibercept)

- Study Design: Two similarly designed, multicenter, randomized, double-masked, active-controlled trials.[8]
- Participants: Patients with active, subfoveal CNV secondary to AMD.[8]
- Intervention: Patients were randomized to receive intravitreal injections of aflibercept 2 mg every 4 weeks, aflibercept 2 mg every 8 weeks (after three initial monthly doses), or ranibizumab 0.5 mg every 4 weeks.[16]

- Primary Outcome: The proportion of patients who maintained vision (lost fewer than 15 letters) at week 52.[17]

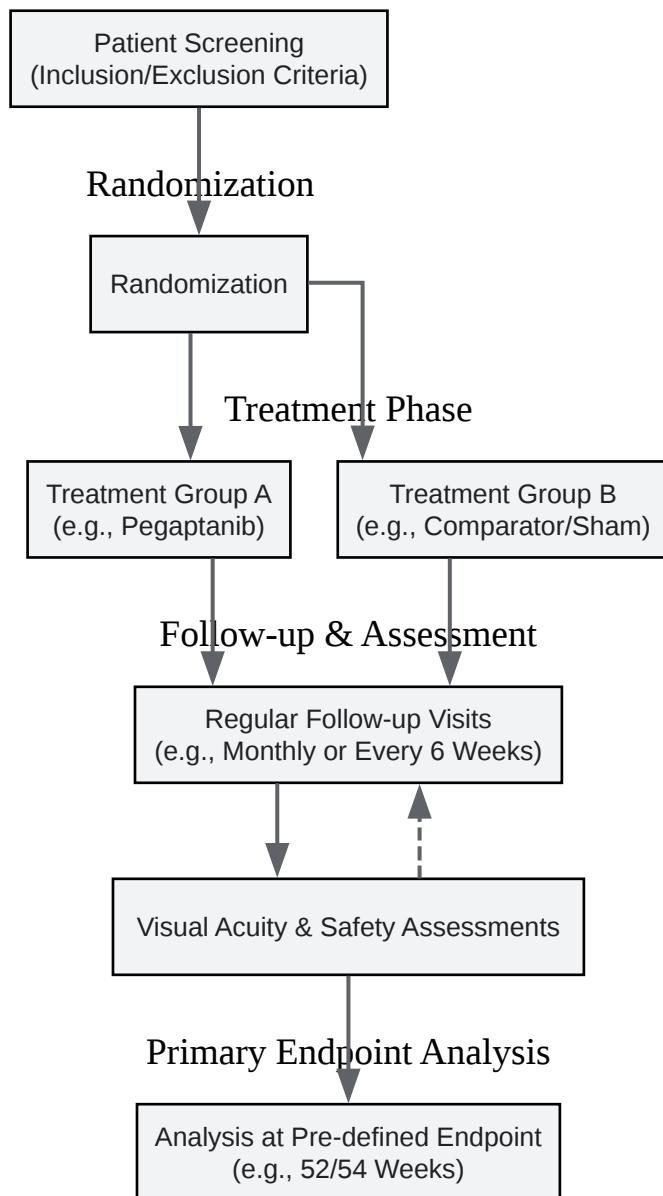
Visualizations



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Caption: Mechanism of action of anti-VEGF agents in nAMD.

Screening Phase



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Caption: Generalized workflow of the pivotal clinical trials.

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